molecular formula C11H10N4O2 B5536324 4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol

4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol

Cat. No. B5536324
M. Wt: 230.22 g/mol
InChI Key: LBXIVXGRTISQAB-OTIJGBKASA-N
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Description

The compound 4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol belongs to the 1,2,4-triazole class, a category known for its versatile chemical and physical properties. This class of compounds has attracted attention due to its broad spectrum of biological activities and low toxicity, making them promising for various scientific and industrial applications.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multi-step reactions, including cyclization, substitution, and condensation processes. For instance, the synthesis of similar triazole compounds has been achieved by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes to afford substituted phenyl acrylamides (Panchal & Patel, 2011).

Scientific Research Applications

Antimicrobial Applications

The synthesis of novel 1,2,4-triazole derivatives has been extensively explored due to their significant antimicrobial properties. For instance, Bektaş et al. (2010) demonstrated that some newly synthesized 1,2,4-triazole derivatives possess good or moderate activities against various microorganisms. This research highlights the potential of triazole compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).

Anticancer Evaluation

Another significant application is in the field of anticancer research. 1,2,4-Triazole derivatives have been evaluated for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. Bekircan et al. (2008) synthesized new 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and screened them for anticancer activity, showing promising results against various cancer cell lines (O. Bekircan, M. Kucuk, B. Kahveci, H. Bektaş, 2008).

Corrosion Inhibition

Triazole derivatives also find applications as corrosion inhibitors. Ansari et al. (2014) investigated Schiff's bases of pyridyl substituted triazoles as new and effective corrosion inhibitors for mild steel in hydrochloric acid solution. This research contributes to materials science, offering solutions to corrosion problems in industrial applications (K. R. Ansari, M. Quraishi, Ambrish Singh, 2014).

Luminescent Properties and Crystal Structure Analysis

The structural and luminescent properties of triazole derivatives have been explored, contributing to the development of new materials with potential applications in optoelectronics and sensing technologies. For example, Xi et al. (2021) synthesized compounds based on the 4-amino-4H-1,2,4-triazole group, investigating their crystal structures and luminescent properties. This research offers insights into designing materials with specific optical properties (Yumeng Xi, Xu-Kai Chen, Yu-Song Wu, Yun Xue, Wenhua Sun, Xiao-Min Chen, Xingyun Liu, Yong‐Tao Wang, Gui‐Mei Tang, 2021).

properties

IUPAC Name

4-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-10-13-14-11(17)15(10)12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,16)(H,14,17)/b7-4-,12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXIVXGRTISQAB-OTIJGBKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C=N\N2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]-1,2,4-triazolidine-3,5-dione

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